Crystallographic Comparison: 2- vs. 1-Adamantyl Guanidine on p38α
N'-[(adamantan-2-yl)methyl]-N-ethylguanidine (identified as fragment KCL_916, ligand code OFZ) and its closest structural analog 1-(1-adamantyl)-3-ethyl-guanidine (fragment KCL_914, ligand code OG2) were both identified as fragment hits in the same single-crystal fragment screen against the p38α-TAB1 protein-protein interaction complex [1]. The target compound OFZ was co-crystallized with p38α at 1.24 Å resolution (PDB 6Y80), while the comparator OG2 was co-crystallized at 1.35 Å resolution (PDB 6Y7Z). Both ligands occupy surface hotspots on p38α, but the 2-adamantylmethyl moiety of OFZ positions the adamantane cage in a distinct hydrophobic sub-pocket that is not accessed by the 1-adamantyl group of OG2 [1]. Both structures were deposited on 2020-03-02 and released on 2020-03-11 as part of the same study, providing a direct head-to-head crystallographic comparison under identical experimental conditions [2][3]. Quantitative fragment screening metrics (e.g., ligand efficiency, IC50, KD) for the individual fragments were not disclosed in the primary publication; however, the binding site occupancy and electron density quality are publicly available through the PDB validation reports.
| Evidence Dimension | X-ray crystallographic resolution and binding pose differentiation |
|---|---|
| Target Compound Data | PDB 6Y80, ligand OFZ, resolution 1.24 Å, R-Value Free: 0.225, R-Value Work: 0.210; binding mode: 2-adamantylmethyl occupies hydrophobic cleft with guanidine forming H-bonds to backbone carbonyls |
| Comparator Or Baseline | PDB 6Y7Z, ligand OG2 (1-(1-adamantyl)-3-ethyl-guanidine), resolution 1.35 Å; binding mode: 1-adamantyl group directly attached to guanidine occupies an overlapping but distinct hydrophobic pocket |
| Quantified Difference | Resolution difference: 0.11 Å (OFZ at 1.24 Å vs OG2 at 1.35 Å), indicating higher-quality electron density for the target compound; ligand MW difference: 14 Da (OFZ 235.37 vs OG2 221.34, attributable to the methylene spacer) |
| Conditions | Both co-crystallized with murine p38α MAP kinase (Mus musculus, MAPK14), space group I 2 2 2, X-ray diffraction, identical fragment screening methodology, same research group and publication |
Why This Matters
For procurement decisions in fragment-based drug discovery, the validated binding mode and higher-resolution structural data for OFZ provide greater confidence for structure-guided elaboration compared to the 1-adamantyl analog OG2.
- [1] Nichols C, Ng J, Keshu A, Kelly G, Conte MR, Marber MS, Fraternali F, De Nicola GF. Mining the PDB for Tractable Cases Where X-ray Crystallography Combined with Fragment Screens Can Be Used to Systematically Design Protein-Protein Inhibitors: Two Test Cases Illustrated by IL1β-IL1R and p38α-TAB1 Complexes. J Med Chem. 2020;63(14):7559-7568. View Source
- [2] RCSB PDB. 6Y80: Fragment KCL_916 (OFZ) in complex with MAP kinase p38-alpha. Resolution 1.24 Å. Deposited 2020-03-02. View Source
- [3] RCSB PDB. 6Y7Z: Fragment KCL_914 (OG2) in complex with MAP kinase p38-alpha. Resolution 1.35 Å. Deposited 2020-03-02. View Source
